Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of an ethoxy group at the 4-position and a methyl group at the 5-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide in the presence of a copper(II) catalyst can yield substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones .
Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- typically involves multi-step synthesis processes that are optimized for large-scale production. These methods often utilize transition metal-mediated reactions and rearrangement of pyrrolooxadiazines to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- undergoes various chemical reactions, including:
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Properties
CAS No. |
649736-25-4 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3 |
InChI Key |
NEAOGJFZYQUSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NN2C1=C(C(=C2)O)C |
Origin of Product |
United States |
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